molecular formula C21H19N5O2S B305336 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide

Cat. No. B305336
M. Wt: 405.5 g/mol
InChI Key: UAKQTXCYELJXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of various enzymes and proteins, including cyclin-dependent kinases and histone deacetylases, which are involved in the regulation of cell cycle progression and gene expression.
Biochemical and Physiological Effects
Studies have shown that 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide can have various biochemical and physiological effects on cancer cells. This compound has been shown to induce DNA damage and oxidative stress, which can lead to cell cycle arrest and apoptosis. Additionally, this compound can inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide in lab experiments is its unique structure and properties, which make it a promising candidate for various research applications. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide. One direction is to further investigate the potential applications of this compound in cancer research, including its efficacy against different types of cancer and its potential use in combination with other anticancer agents. Another direction is to explore the potential use of this compound in other scientific research fields, such as neuroscience and immunology. Additionally, further studies are needed to investigate the toxicity and safety of this compound, which can help to determine its potential use in clinical applications.

Synthesis Methods

The synthesis of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide involves the reaction of 4-aminobenzenethiol with 4-(chloromethyl)phenyl phenyl ether, followed by the addition of 4-amino-5-(phenoxymethyl)-1,2,4-triazole and naphthalene-2-carboxylic acid. The resulting compound is then purified through a series of recrystallization and chromatography steps.

Scientific Research Applications

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research, where this compound has shown potential as a novel anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

properties

Product Name

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5 g/mol

IUPAC Name

2-[[4-amino-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C21H19N5O2S/c22-26-19(13-28-18-8-2-1-3-9-18)24-25-21(26)29-14-20(27)23-17-11-10-15-6-4-5-7-16(15)12-17/h1-12H,13-14,22H2,(H,23,27)

InChI Key

UAKQTXCYELJXCD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC2=NN=C(N2N)SCC(=O)NC3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(N2N)SCC(=O)NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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